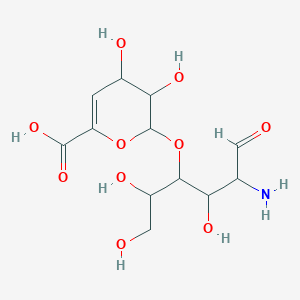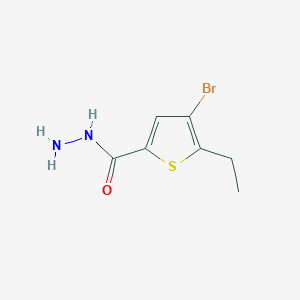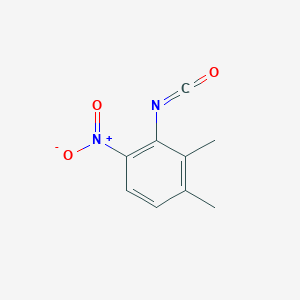
Heparin disaccharide IV-H
Descripción general
Descripción
Heparin disaccharide IV-H is a product of the digestion of heparin and heparan sulfate by various heparinases. It is a disaccharide unit consisting of 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and D-glucosamine. This compound is part of the glycosaminoglycan family, which plays a crucial role in various biological processes, including anticoagulation and cell signaling .
Aplicaciones Científicas De Investigación
Heparin disaccharide IV-H has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosaminoglycan structure and function.
Biology: Investigated for its role in cell signaling and interaction with growth factors.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in treating coagulation disorders.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of Heparin disaccharide IV-H research involve the development of more sensitive methods for disaccharide compositional analysis of HS . Additionally, the comprehensive analysis of HSGAGs compositions in human sera from female donors showed considerable variations in disaccharide patterns and compositions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-H can be synthesized through the enzymatic digestion of heparin or heparan sulfate using heparinases. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes. The process involves:
Enzyme Selection: Heparinase I, II, and III are commonly used.
Reaction Conditions: The enzymatic reaction is carried out at a pH of around 7.0-7.5 and a temperature of 37°C.
Purification: The resulting disaccharides are purified using chromatographic techniques such as ion-exchange chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production process includes:
Raw Material Preparation: Heparin or heparan sulfate is sourced from porcine or bovine intestinal mucosa.
Enzymatic Digestion: Large bioreactors are used to carry out the enzymatic digestion.
Purification: Advanced chromatographic techniques are employed to isolate and purify the disaccharide.
Análisis De Reacciones Químicas
Types of Reactions: Heparin disaccharide IV-H undergoes various chemical reactions, including:
Oxidation: The uronic acid component can be oxidized to form aldehydes or carboxylic acids.
Reduction: The glucosamine component can be reduced to form amino alcohols.
Substitution: Sulfation and acetylation reactions can occur on the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodate or hydrogen peroxide are used under mild acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are used under basic conditions.
Major Products Formed:
Oxidation: Formation of uronic acid derivatives.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of sulfated or acetylated disaccharides.
Comparación Con Compuestos Similares
Heparin disaccharide IV-H is compared with other similar compounds such as:
Heparin disaccharide I-H: Another disaccharide unit derived from heparin, differing in the position and type of sulfation.
Heparan sulfate disaccharides: Similar in structure but with variations in sulfation patterns and biological activity.
Chondroitin sulfate disaccharides: Differ in the type of uronic acid and sulfation patterns, leading to different biological functions.
Uniqueness: this compound is unique due to its specific sulfation pattern and its ability to interact with antithrombin III, making it a potent anticoagulant. Its distinct structure allows for specific interactions with various proteins, making it valuable in both research and therapeutic applications .
Propiedades
IUPAC Name |
2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407853 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-39-7 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)





![1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
